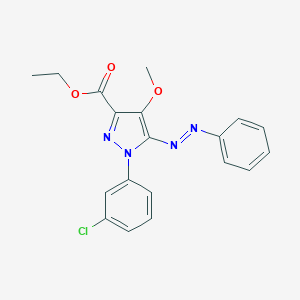
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a chlorophenyl, methoxy, and phenylazo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Azo coupling: The phenylazo group is introduced via an azo coupling reaction, which involves the reaction of a diazonium salt with an aromatic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:
Uniqueness:
- The presence of the phenylazo group in Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other similar compounds .
This comprehensive overview highlights the significance of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
172701-50-7 |
|---|---|
Fórmula molecular |
C19H17ClN4O3 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(25)16-17(26-2)18(22-21-14-9-5-4-6-10-14)24(23-16)15-11-7-8-13(20)12-15/h4-12H,3H2,1-2H3 |
Clave InChI |
DAYRMRXPFNRZEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Sinónimos |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenyl-pyrazole-3-carboxy late |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















